4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and reduction reactions.
Starting Materials
2-methoxybenzaldehyde, ethyl-2-aminobenzo[d]imidazole-1-carboxylate, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, chloroacetyl chloride, pyrrolidine
Reaction
Step 1: Condensation of 2-methoxybenzaldehyde and ethyl-2-aminobenzo[d]imidazole-1-carboxylate in the presence of sodium ethoxide to form 1-ethyl-1H-benzo[d]imidazol-2-yl-2-methoxyphenylmethanone., Step 2: Cyclization of 1-ethyl-1H-benzo[d]imidazol-2-yl-2-methoxyphenylmethanone with ethyl acetoacetate in the presence of acetic anhydride to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrole-2,5-dione., Step 3: Reduction of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrole-2,5-dione with sodium borohydride in the presence of acetic acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2,5-dione., Step 4: Hydrolysis of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2,5-dione with hydrochloric acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2-one., Step 5: Alkylation of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-methoxy-1-phenylpyrrolidine-2-one with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-chloroacetyl-2-methoxyphenyl)pyrrolidine-2-one., Step 6: Reduction of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-chloroacetyl-2-methoxyphenyl)pyrrolidine-2-one with sodium borohydride in the presence of acetic acid to form 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidine-2-one.
Scientific Research Applications
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties. In neuroscience, it has been investigated for its effects on neurotransmitter systems and as a potential treatment for neurological disorders.
Mechanism Of Action
The mechanism of action of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is not fully understood. However, it has been suggested that it may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to interact with various proteins, including kinases and enzymes involved in cellular metabolism.
Biochemical And Physiological Effects
Studies have shown that 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one in lab experiments is its small size and synthetic nature, which allows for easy modification and optimization of its properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one. One potential direction is the development of new derivatives with improved properties for use as drug candidates. Another direction is the investigation of its effects on different signaling pathways and cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-22-16-9-5-4-8-15(16)21-20(22)14-12-19(24)23(13-14)17-10-6-7-11-18(17)25-2/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFHXQDXPUFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
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